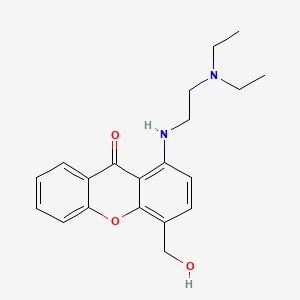
Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate is a chemical compound with the molecular formula C15H22N3O3P and a molecular weight of 323.327 g/mol . It is also known by its systematic name, carbamic acid, (1,2,4,5-tetrahydro-3H-2,4,3-benzodiazaphosphepin-3-yl)-, cyclohexyl ester, P-oxide . This compound is characterized by its unique structure, which includes a benzodiazaphosphepin ring system.
Vorbereitungsmethoden
The synthesis of cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate involves several steps. One common synthetic route starts with the reaction of cyclohexanol with phenylenediamine to form an intermediate compound . This intermediate is then reacted with phosphorus oxychloride to introduce the phosphoramide group. The final step involves the reaction of the intermediate with cyclohexyl isocyanate to form the desired carbamate ester . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Analyse Chemischer Reaktionen
Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate can be compared with similar compounds such as:
Cyclohexyl carbamate: Similar in structure but lacks the benzodiazaphosphepin ring.
Phosphoramide derivatives: Share the phosphoramide group but differ in the rest of the structure.
Benzodiazaphosphepin analogs: Compounds with variations in the benzodiazaphosphepin ring system.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
76990-30-2 |
|---|---|
Molekularformel |
C15H22N3O3P |
Molekulargewicht |
323.33 g/mol |
IUPAC-Name |
cyclohexyl N-(3-oxo-1,2,4,5-tetrahydro-2,4,3λ5-benzodiazaphosphepin-3-yl)carbamate |
InChI |
InChI=1S/C15H22N3O3P/c19-15(21-14-8-2-1-3-9-14)18-22(20)16-10-12-6-4-5-7-13(12)11-17-22/h4-7,14H,1-3,8-11H2,(H3,16,17,18,19,20) |
InChI-Schlüssel |
DIJRRIQABGYPIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)NP2(=O)NCC3=CC=CC=C3CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


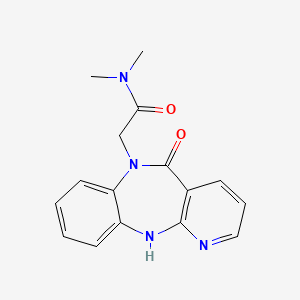
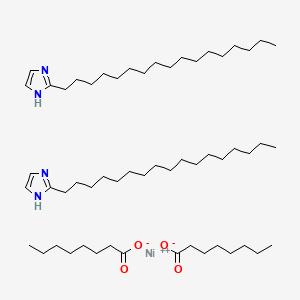
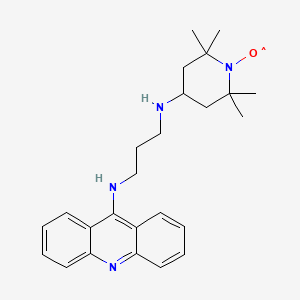

![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)

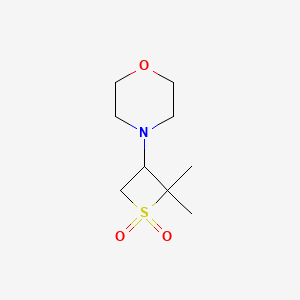
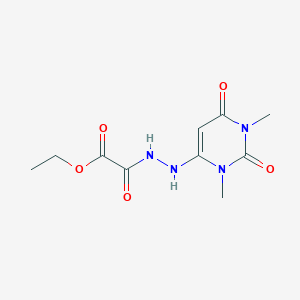
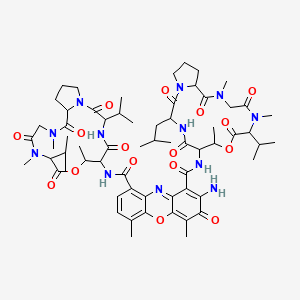
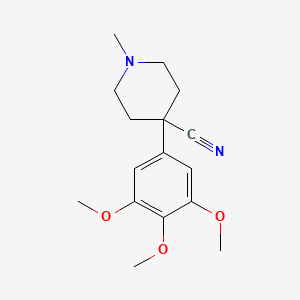
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)
